molecular formula C10H12BrFN2O B2418003 5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline CAS No. 1494998-38-7

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline

Cat. No.: B2418003
CAS No.: 1494998-38-7
M. Wt: 275.121
InChI Key: XXIXEJKFBTVMQJ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline is an organic compound with the molecular formula C10H12BrFN2O It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline typically involves the following steps:

    Bromination: The starting material, 4-fluoroaniline, undergoes bromination to introduce the bromine atom at the 5-position.

    Morpholine Substitution: The brominated intermediate is then reacted with morpholine to introduce the morpholine group at the 2-position.

The reaction conditions for these steps often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-4-methylaniline
  • 5-Bromo-4-fluoro-2-methylaniline
  • 4-Bromo-2-fluoroaniline

Uniqueness

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that lack this functional group .

Properties

IUPAC Name

5-bromo-4-fluoro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O/c11-7-5-9(13)10(6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXEJKFBTVMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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